Technical Documentation Center

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine
  • CAS: 954575-29-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Starting Materials for 2-Aminothiophene Synthesis

Foreword: The Strategic Importance of the 2-Aminothiophene Scaffold The 2-aminothiophene moiety is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry and materials science.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry and materials science.[1][2] Its structural resemblance to a phenyl bioisostere, combined with its unique electronic properties, has rendered it a critical component in a vast array of pharmacologically active agents, including anti-inflammatory, antimicrobial, antiviral, and anticancer compounds.[1][3] The synthetic accessibility of this ring system is therefore of paramount importance to drug development professionals. This guide provides an in-depth analysis of the foundational starting materials required for the synthesis of 2-aminothiophenes, with a primary focus on the robust and versatile Gewald three-component reaction, supplemented by a discussion of classical and alternative synthetic strategies. The emphasis throughout is on the chemical logic underpinning the selection of starting materials and the mechanistic pathways they dictate.

Part 1: The Gewald Three-Component Reaction: The Workhorse of 2-Aminothiophene Synthesis

First reported by Karl Gewald in the 1960s, the Gewald reaction remains the most convenient, efficient, and widely adopted method for preparing polysubstituted 2-aminothiophenes.[4][5] It is a one-pot, multicomponent reaction that exemplifies atom economy and synthetic efficiency, making it highly attractive for the construction of compound libraries.[6]

Core Concepts & Mechanism

The elegance of the Gewald synthesis lies in its convergence of three readily available starting material types:

  • A carbonyl compound (ketone or aldehyde).

  • An active methylene nitrile (a molecule with a CH₂ group flanked by two electron-withdrawing groups).

  • Elemental sulfur .

The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine).[7]

The mechanism, elucidated over several decades and supported by Density Functional Theory (DFT) calculations, proceeds through three key stages:[1]

  • Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.[4]

  • Sulfur Addition (Thiolation): The α-carbon of the unsaturated nitrile is deprotonated by the base, creating a nucleophilic carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide intermediate.[1]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the final, stable aromatic 2-aminothiophene ring.[4]

Gewald_Mechanism Start Carbonyl (R1-CO-R2) + Active Methylene Nitrile (NC-CH2-EWG) + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile (R1R2C=C(CN)EWG) Knoevenagel->UnsaturatedNitrile SulfurAddition Base-catalyzed Sulfur Addition UnsaturatedNitrile->SulfurAddition + S₈, Base SulfurAdduct Sulfur Adduct Intermediate SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization SulfurAdduct->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Tautomerization Tautomerization (Aromatization) CyclizedIntermediate->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Figure 1: Simplified mechanistic pathway of the Gewald reaction.
Deep Dive into Starting Materials

The choice of each of the three core components directly dictates the substitution pattern of the final 2-aminothiophene product.

This component provides the carbon atoms at the C4 and C5 positions of the thiophene ring.

  • Aldehydes (R² = H): Generally more reactive than ketones, leading to 5-substituted-2-aminothiophenes.

  • Acyclic Ketones: Symmetrical (e.g., acetone) and unsymmetrical (e.g., 2-butanone) ketones are widely used, affording 4,5-dialkyl-substituted products.

  • Cyclic Ketones: Cyclopentanone and cyclohexanone are common substrates, leading to fused bicyclic systems like 4,5,6,7-tetrahydrobenzo[b]thiophenes.[8]

  • Aryl Ketones: Acetophenone and its derivatives can be used, though they may exhibit lower reactivity, sometimes requiring modified conditions or catalysts to achieve good yields.[9]

Causality: The structure of the carbonyl compound is the primary determinant of the substituents at the C4 and C5 positions. Steric hindrance around the carbonyl group can significantly slow down the initial Knoevenagel condensation. For highly hindered ketones, a two-step procedure—isolating the α,β-unsaturated nitrile before reacting it with sulfur—may be more effective.

Table 1: Representative Carbonyl Starting Materials and Resulting Thiophene Scaffolds

Carbonyl Compound Resulting C4/C5 Substitution Pattern
Acetaldehyde CH₃ H 5-Methyl
Acetone CH₃ CH₃ 4,5-Dimethyl
Cyclohexanone -(CH₂)₄- -(CH₂)₄- Fused Cyclohexyl Ring

| Acetophenone | Phenyl | CH₃ | 4-Methyl-5-Phenyl |

This component provides the C2-amino group, the C3 atom, and the C3 substituent. The defining feature is a methylene (-CH₂-) group activated by two adjacent electron-withdrawing groups (EWGs), one of which must be a nitrile (-CN).

  • Malononitrile (NC-CH₂-CN): The most common and often most reactive choice. It yields a 2-aminothiophene with a cyano group at the C3 position (a 2-amino-3-cyanothiophene).[1]

  • Ethyl Cyanoacetate (NC-CH₂-COOEt): Also widely used, this substrate produces a C3-ethoxycarbonyl group, yielding a 2-aminothiophene-3-carboxylate ester.[2]

  • Cyanoacetamide (NC-CH₂-CONH₂): Results in a C3-carboxamide group.

  • Benzoylacetonitrile (NC-CH₂-COPh): Introduces a benzoyl group at the C3 position.

Causality: The non-nitrile EWG on the active methylene compound remains as the substituent at the C3 position of the final product. The choice of this component is a critical strategic decision, as the C3 substituent provides a versatile chemical handle for further derivatization. For example, a C3-ester can be hydrolyzed to a carboxylic acid or converted to an amide, while a C3-cyano group can be hydrolyzed or reduced.

  • Elemental Sulfur (S₈): This is the overwhelmingly standard choice. It is inexpensive, readily available, and environmentally benign.[1] The reaction mechanism involves the nucleophilic opening of the stable eight-membered crown-shaped ring of S₈.

Experimental Protocol: A Self-Validating System

A robust protocol for the Gewald reaction is inherently self-validating. The progress can be easily monitored, and the product often precipitates from the reaction mixture upon completion, simplifying purification.

Gewald_Workflow Setup 1. Reaction Setup - Combine Carbonyl, Nitrile, Sulfur, & Solvent - Add Base Catalyst (e.g., Morpholine) Reaction 2. Reaction - Stir at RT or gentle heat (40-60 °C) - Monitor by TLC Setup->Reaction Workup 3. Work-up - Cool mixture - Pour into ice-water Reaction->Workup Reaction Complete Isolation 4. Isolation - Collect precipitate by filtration - Wash with water & cold ethanol Workup->Isolation Purification 5. Purification - Recrystallize (e.g., from Ethanol) or - Column Chromatography Isolation->Purification Product Pure 2-Aminothiophene Purification->Product

Figure 2: General experimental workflow for the Gewald synthesis.

Step-by-Step Methodology (General One-Pot Procedure):

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and finely powdered elemental sulfur (1.1 eq).

  • Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol. The solvent aids in the solubility of the reagents and helps to moderate the reaction temperature.

  • Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 eq). The use of catalytic amounts of base is a hallmark of modern, greener protocols.

  • Reaction Execution: Stir the mixture. The reaction is often mildly exothermic. Gentle heating to 40-60 °C may be required to ensure a reasonable reaction rate, particularly for less reactive ketones.

  • Monitoring: Monitor the consumption of starting materials by Thin Layer Chromatography (TLC). The appearance of a new, typically UV-active and lower Rf spot indicates product formation.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring. The 2-aminothiophene product, being largely organic and insoluble in water, will often precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash the solid with water and then with a small amount of cold ethanol to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Part 2: Alternative & Complementary Synthetic Routes

While the Gewald reaction is dominant, other classical syntheses provide alternative pathways to the thiophene core, some of which can be adapted to produce aminothiophenes.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method that traditionally yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10]

  • Standard Starting Materials:

    • An α,β-acetylenic ester (an alkyne with an adjacent ester group).

    • A thioglycolic acid derivative (e.g., methyl thioglycolate).

    • A base (e.g., sodium methoxide).

  • Adaptation for 3-Aminothiophenes: A critical variation of this reaction provides access to aminothiophenes. If the substrate contains a nitrile group instead of an ester adjacent to the alkyne, the reaction can yield 3-aminothiophenes.[10] This highlights a different synthetic logic, building the ring from a C4-S fragment and a C3-C2 fragment.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for forming five-membered heterocycles (furans, pyrroles, and thiophenes) and serves as a useful benchmark.[11][12]

  • Starting Materials:

    • A 1,4-dicarbonyl compound .

    • A sulfurizing agent . Common choices include phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12]

Causality and Scope: This reaction proceeds by thionation of one or both carbonyls, followed by enolization, cyclization, and dehydration to form the aromatic ring. While powerful for creating substituted thiophenes, the Paal-Knorr synthesis is not a direct route to 2-aminothiophenes. The starting material lacks the necessary nitrogen atom, and the resulting thiophene would require subsequent, often challenging, functionalization steps (e.g., nitration, reduction, amination) to install the amino group. It is included here as a point of contrast to the directness of the Gewald reaction.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis is another classical, though less common, route to thiophenes.

  • Starting Materials:

    • A 1,2-dicarbonyl compound (e.g., benzil).

    • Diethyl thiodiacetate .

    • A strong base (e.g., sodium ethoxide).

Similar to the Paal-Knorr synthesis, the Hinsberg route constructs a thiophene dicarboxylate and is not a primary method for synthesizing 2-aminothiophenes directly.[4]

Part 3: Summary & Strategic Outlook

The choice of starting materials is the most critical decision in planning a 2-aminothiophene synthesis. The Gewald reaction offers the most direct, convergent, and versatile route, allowing for the systematic variation of substituents at the C3, C4, and C5 positions by simply changing one of the three core starting materials.

Table 2: Comparison of Major Thiophene Synthesis Routes

Synthetic Method Core Starting Materials Direct Product Type Key Advantages Major Limitations
Gewald Reaction Carbonyl, Active Methylene Nitrile, Sulfur 2-Aminothiophenes One-pot, high convergence, readily available materials, broad substrate scope.[1][4] Sterically hindered ketones can be challenging; aryl ketones may require optimization.[9]
Fiesselmann Synthesis α,β-Acetylenic Ester/Nitrile, Thioglycolic Acid Derivative 3-Hydroxythiophenes or 3-Aminothiophenes Provides access to different substitution patterns (3-amino/hydroxy).[10] Requires acetylenic precursors which may be less available than simple ketones.
Paal-Knorr Synthesis 1,4-Dicarbonyl, Sulfurizing Agent Substituted Thiophenes Classic, reliable method for general thiophene synthesis.[11] Not a direct route to 2-aminothiophenes ; requires multi-step functionalization.

| Hinsberg Synthesis | 1,2-Dicarbonyl, Thiodiacetate Ester | Thiophene Dicarboxylates | Access to specific dicarboxylate products. | Limited scope; not a direct route to 2-aminothiophenes .[4] |

As the field moves towards greener and more efficient chemical processes, innovations in the Gewald reaction, such as the use of water as a solvent, microwave assistance, and the development of recyclable, catalytic systems, will continue to dominate.[1][8] For the researcher, scientist, or drug development professional, a deep understanding of the interplay between the starting materials and the resulting molecular architecture is essential for the strategic and successful synthesis of novel 2-aminothiophene-based entities.

References

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Paal-Knorr Thiophene Synthesis. (n.d.). University of Liverpool. Retrieved February 23, 2026, from [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(21), 4547-4555.
  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Duvauchelle, V., et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621.
  • Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved February 23, 2026, from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. Retrieved February 23, 2026, from [Link]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Hinsberg reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical and Biological Sciences. Retrieved February 23, 2026, from [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. (2021). HETEROCYCLES, 102(10), 1906-1912.
  • Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742.

Sources

Exploratory

Technical Guide: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine & Thienyl-Diamine Scaffolds

This guide provides an in-depth technical analysis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine (CAS 954575-29-2) and its structural analogs. This molecule represents a specific class of vicinal diamines featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine (CAS 954575-29-2) and its structural analogs. This molecule represents a specific class of vicinal diamines featuring a bioisosteric thiophene scaffold, distinct from simple monoamine stimulants like Methiopropamine (MPA).

The content is structured for medicinal chemists and drug development professionals focusing on scaffold hopping , chiral ligand synthesis , and heterocyclic bioisosteres .

Part 1: Structural Identity & Pharmacophore Analysis

Core Chemical Identity

The molecule [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a vicinal 1,2-diamine where the ethyl backbone is substituted at the C1 position with a thiophene ring and a tertiary amine, while the C2 position holds a primary amine.

  • IUPAC Name:

    
    -dimethyl-1-(thiophen-3-yl)ethane-1,2-diamine
    
  • CAS Number: 954575-29-2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 170.28 g/mol

Structural Dissection & Bioisosterism

This molecule serves as a thiophene bioisostere of the phenyl-substituted 1,2-diamines. The replacement of a phenyl ring (benzene) with a thiophene ring (heterocycle) is a classic medicinal chemistry strategy ("scaffold hopping") used to alter metabolic stability, lipophilicity, and receptor binding affinity.

FeaturePhenyl Analog (Benzene)Thiophene Analog (This Molecule)Impact
Electronic Nature

-electron rich, aromatic

-excessive, heteroaromatic
Thiophene is more electron-rich, potentially increasing cation-

interactions.
Sterics 6-membered ring5-membered ringThiophene is physically smaller, allowing binding in tighter pockets.
Metabolism CYP450 hydroxylationS-oxidation / Ring openingThiophene introduces new metabolic soft spots (S-oxidation).
Lipophilicity HighModerate to HighThiophene generally maintains lipophilicity but alters polarity.
Structural Distinction (Crucial)

Researchers often confuse this diamine with psychoactive monoamines due to naming similarities.

  • Target Molecule: A 1,2-Diamine (Two nitrogen centers). Likely a ligand or intermediate.

  • Methiopropamine (MPA): A Monoamine (One nitrogen center). A psychostimulant.

  • Thiopropamine: A Monoamine .

Part 2: Synthesis Protocols

The most robust route to unsymmetrical 1,2-diamines like [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is the Strecker Synthesis followed by Reduction . This method allows for the introduction of the tertiary amine and the thiophene moiety in the first step, followed by the generation of the primary amine.

Synthetic Workflow (Graphviz Pathway)

SynthesisPathway Start Thiophene-3-carboxaldehyde (Precursor A) Inter Intermediate: 2-(Dimethylamino)-2-(thiophen-3-yl)acetonitrile Start->Inter Strecker Reaction (Acid Cat.) Amine Dimethylamine (Precursor B) Amine->Inter Cyanide TMSCN or KCN (Source) Cyanide->Inter Product Target: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine Inter->Product Hydride Reduction Reagent LiAlH4 (THF) Reduction Reagent->Product

Caption: Two-step synthesis via Strecker Aminonitrile formation followed by Lithium Aluminum Hydride reduction.

Detailed Experimental Protocol
Step 1: Formation of the Aminonitrile

Reaction: Condensation of thiophene-3-carboxaldehyde with dimethylamine and a cyanide source (Trimethylsilyl cyanide - TMSCN is preferred for safety and yield over KCN).

  • Reagents: Thiophene-3-carboxaldehyde (1.0 eq), Dimethylamine (1.1 eq, typically as HCl salt or solution), TMSCN (1.1 eq), ZnI

    
     (Cat.).
    
  • Procedure:

    • Dissolve thiophene-3-carboxaldehyde in dry Acetonitrile (MeCN) under Argon.

    • Add Dimethylamine and catalytic Zinc Iodide.

    • Add TMSCN dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC should show disappearance of aldehyde.

    • Workup: Quench with saturated NaHCO

      
      . Extract with Ethyl Acetate. Dry over MgSO
      
      
      
      .
  • Intermediate: 2-(dimethylamino)-2-(thiophen-3-yl)acetonitrile. (Caution: Contains nitrile group).[1][2]

Step 2: Reduction to Diamine

Reaction: Reduction of the nitrile (-CN) to a primary amine (-CH


NH

) using a strong hydride donor.
  • Reagents: LiAlH

    
     (2.5 eq), Dry THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF at 0°C under Argon.
      
    • Add the aminonitrile (dissolved in THF) dropwise to the suspension. Exothermic reaction.

    • Reflux the mixture for 12–18 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate.

    • Concentrate the filtrate to obtain the crude oil.

  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH

    
    OH) is required to isolate the pure diamine.
    

Part 3: Structural Analogs & Derivatives[4]

The core scaffold can be derivatized to access three distinct chemical spaces: Chiral Ligands , Pharmaceutical Intermediates , and Bioactive Analogs .

Derivative Classes Table
ClassModificationStructure ExampleApplication
Positional Isomer 3-Thienyl

2-Thienyl
[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamineComparative pharmacology; 2-thienyl is often more metabolically labile.
N-Alkylation Primary Amine

Amide
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamideIncreases stability; potential peptidomimetic.
Schiff Bases Primary Amine

Imine
Salen-type LigandsChiral Catalysis: Used in asymmetric synthesis (e.g., Noyori hydrogenation analogs).
Cyclization 1,2-Diamine

Imidazoline
4-(Thiophen-3-yl)-1-methyl-4,5-dihydro-1H-imidazoleBioisostere of adrenergic ligands (e.g., Clonidine analogs).
Key Analog: The "Methiopropamine" Distinction

While the target is a diamine, the monoamine analogs are significant in forensic and toxicological contexts.

  • Core Difference:

    • Target:

      
       (Diamine)
      
    • MPA (Drug):

      
       (Monoamine)
      
  • Bioisosteric Relevance: The thiophene ring in the target molecule exerts a similar "bioisosteric shift" as seen when moving from Methamphetamine to Methiopropamine (MPA). The sulfur atom acts as a metabolic "soft spot" for oxidation, often leading to reactive intermediates (epoxides/sulfoxides) which may increase toxicity compared to phenyl analogs.

Graphviz: Derivative Space

Derivatives Core Core Scaffold: [2-Amino-1-(thiophen-3-yl)ethyl] dimethylamine Ligands Chiral Ligands (Schiff Bases) Core->Ligands + Aldehydes Imidazoles Imidazolines (Cyclization) Core->Imidazoles + Orthoesters Amides Amide Derivatives (Peptidomimetics) Core->Amides + Acid Chlorides Isomers 2-Thienyl Isomers (Positional Scanning) Core->Isomers Isomerization

Caption: Chemical space accessible from the core diamine scaffold via standard functional group transformations.

Part 4: Safety & Handling (Self-Validating Protocol)

Working with thiophene-based amines requires specific safety protocols due to the potential for sensitization and neuroactivity .

  • Thiophene Toxicity: Thiophene derivatives can be metabolized to reactive S-oxides and epoxides, which are potential hepatotoxins. Avoid skin contact.

  • Amine Handling: The free base is likely corrosive and volatile. Convert to the Dihydrochloride salt (using HCl in Dioxane/Ether) for storage and handling.

    • Validation: If the oil turns dark upon standing, it is oxidizing. Salt formation stabilizes the amine.

  • Waste Disposal: Thiophene compounds must be segregated from standard organic waste in some jurisdictions due to sulfur content interfering with incineration.

References

  • Bioisosterism in Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

    • Context: Validates the replacement of Phenyl with Thienyl rings to modulate lipophilicity and metabolic stability.
  • Strecker Synthesis of Diamines

    • Davis, F. A., et al. (1996). "Asymmetric Synthesis of 1,2-Diamines." Journal of Organic Chemistry. Link

    • Context: Provides the foundational mechanism for the Aminonitrile Diamine route described in Part 2.
  • Thiophene Pharmacology (Methiopropamine Analogs)

    • Brandt, S. D., et al. (2010). "Analyses of the new designer drug 1-(2-thienyl)-2-methylaminopropane (methiopropamine)." Drug Testing and Analysis. Link

    • Context: Establishes the pharmacological activity and metabolic risks of thienyl-alkylamines.
  • Chemical Structure Verification

    • PubChem Compound Summary for CAS 954575-29-2. Link

    • Context: Verifies the specific chemical identity of the requested topic.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

A Guide for Researchers in Neuropharmacology and Drug Development Introduction: Unveiling the Potential of a Novel Thiophene Derivative The compound [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: Unveiling the Potential of a Novel Thiophene Derivative

The compound [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a novel chemical entity with a structural architecture suggestive of potential activity within the central nervous system. Its scaffold, featuring a thiophene ring as a bioisosteric replacement for a phenyl group, and a dimethylaminoethyl side chain, bears resemblance to phenethylamine-class monoamine neurotransmitters and their modulators. Thiophene-containing compounds are known to exhibit a wide array of biological activities, including acting as inhibitors, receptors, and modulators in medicinal chemistry.[1][2] This structural analogy raises a compelling hypothesis that [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine may interact with monoamine transporter systems, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).[3][4]

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety.[3][4] This document provides a detailed experimental framework for the in vitro characterization of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine, with a primary focus on its potential interaction with the human serotonin transporter (hSERT). The protocols herein are designed to be self-validating, providing a robust system for determining the compound's binding affinity and functional potency at hSERT.

Principle of Investigation: A Two-Pronged Approach to Characterizing SERT Interaction

To comprehensively evaluate the interaction of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine with the serotonin transporter, a dual-assay approach is recommended. This involves:

  • Radioligand Binding Assay: This assay quantifies the direct physical interaction between the test compound and the serotonin transporter.[5][6] It is a competitive binding experiment where the ability of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine to displace a known high-affinity radiolabeled ligand from the transporter is measured. This allows for the determination of the compound's binding affinity, expressed as the inhibition constant (Ki).[5][6]

  • Neurotransmitter Uptake Assay: This functional assay measures the compound's ability to inhibit the primary function of the serotonin transporter, which is the reuptake of serotonin into the presynaptic neuron.[7][8][9] By quantifying the inhibition of radiolabeled or fluorescently-labeled serotonin uptake into cells expressing hSERT, the compound's potency (IC50) as a functional inhibitor can be determined.[8][9][10]

The following sections provide detailed, step-by-step protocols for conducting these key experiments.

Experimental Workflow Overview

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Interpretation P1 Compound Preparation: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine Stock Solution A1 Radioligand Binding Assay (Competition Binding) P1->A1 A2 Neurotransmitter Uptake Assay (Functional Inhibition) P1->A2 P2 Cell Culture: HEK-293 cells stably expressing hSERT P2->A1 P2->A2 P3 Reagent Preparation: Buffers, Radioligands, etc. P3->A1 P3->A2 D1 Determine Ki from IC50 (Binding Affinity) A1->D1 D2 Determine IC50 (Functional Potency) A2->D2 D3 Data Interpretation: Mechanism of Action Hypothesis D1->D3 D2->D3

Caption: Workflow for in vitro characterization of the test compound.

Protocol 1: Radioligand Binding Assay for hSERT

This protocol is designed to determine the binding affinity (Ki) of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine for the human serotonin transporter using a competitive radioligand binding assay.[5][11][12]

Materials and Reagents:

  • Cells: Human Embryonic Kidney (HEK-293) cells stably expressing hSERT.

  • Membrane Preparation: Crude membrane fractions prepared from hSERT-expressing HEK-293 cells.

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine.

  • Reference Compound: Fluoxetine or Imipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference compound in Assay Buffer to achieve a final concentration range of 10⁻¹⁰ M to 10⁻⁵ M.

  • Membrane Preparation:

    • Homogenize hSERT-HEK-293 cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Fluoxetine), 50 µL of radioligand solution, and 150 µL of membrane preparation.

      • Competitive Binding: 50 µL of each concentration of the test compound or reference compound, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Parameter Description Typical Value Range
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.Varies
Ki Inhibition constant; a measure of the binding affinity of the test compound.Varies
Radioligand Kd Dissociation constant of the radioligand for the receptor.0.1 - 5 nM

Protocol 2: Neurotransmitter Uptake Assay for hSERT

This protocol measures the functional inhibition of serotonin uptake by [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine in whole cells expressing hSERT.[7][8][10]

Materials and Reagents:

  • Cells: HEK-293 cells stably expressing hSERT, plated in 96-well plates.

  • Radiolabeled Substrate: [³H]-Serotonin (5-HT).

  • Test Compound: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine.

  • Reference Compound: Fluoxetine or Imipramine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Wash Buffer: Cold KRH buffer.

  • Lysis Buffer: 1% SDS or similar.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed hSERT-HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[8]

    • Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference compound in Uptake Buffer to achieve a final concentration range of 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Procedure:

    • On the day of the assay, wash the cell monolayer twice with warm Uptake Buffer.

    • Pre-incubate the cells with 50 µL of varying concentrations of the test compound, reference compound, or buffer (for total uptake) for 10-20 minutes at 37°C.[10]

    • To determine non-specific uptake, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to a set of wells.

    • Initiate the uptake reaction by adding 50 µL of [³H]-Serotonin (final concentration ~10-20 nM) to each well.

    • Incubate for 10-15 minutes at 37°C.[10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Wash Buffer.

    • Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (CPM) from the total uptake (CPM).

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of serotonin uptake.

Parameter Description Typical Value Range for Inhibitors
IC50 Concentration of test compound that inhibits 50% of specific serotonin uptake.nM to µM range

Interpreting the Results: Building a Pharmacological Profile

The data generated from these two assays will provide a foundational understanding of the interaction of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine with the serotonin transporter.

  • A low Ki value from the binding assay indicates high affinity for the transporter.

  • A low IC50 value from the uptake assay indicates high potency in inhibiting the transporter's function.

A strong correlation between the Ki and IC50 values would suggest that the compound's primary mechanism of action is through direct inhibition of the serotonin transporter.

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_cleft Serotonin (5-HT) Vesicle->Serotonin_cleft Release SERT SERT Compound [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine Compound->SERT Inhibition Serotonin_cleft->SERT Receptor Postsynaptic 5-HT Receptor Serotonin_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Hypothesized inhibition of serotonin reuptake by the test compound.

Conclusion and Future Directions

These application notes provide a comprehensive and scientifically grounded framework for the initial in vitro characterization of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine. By systematically assessing its binding affinity and functional inhibition of the human serotonin transporter, researchers can gain crucial insights into its potential as a modulator of the serotonergic system. Positive results from these assays would warrant further investigation, including selectivity profiling against other monoamine transporters (DAT and NET) and a broader panel of CNS receptors to build a more complete pharmacological profile.

References

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins Discovery.
  • Blakely, R. D., & Bauman, A. L. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices.
  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10.
  • Ramamoorthy, S., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 33(1), 60-64.
  • SERT Transporter Assay. (n.d.). BioIVT.
  • van der Velden, W. J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11634–11642.
  • Neurotransmitter Transporter Uptake Assay Kit. (2026, February 16). Molecular Devices.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633.
  • Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. (2025). Benchchem.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Radioligand Binding Assay. (n.d.).
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sugrue, M. F. (1978). In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. British Journal of Pharmacology, 62(3), 408P.
  • Fajemiroye, J. O., et al. (2016). Monoamine reuptake inhibitors. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 785-794). Academic Press.
  • Lee, K. Y., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3326.
  • Fesatidou, M., et al. (2021). Selected biologically active 2-aminothiophenes. Journal of Organic Chemistry, 86(17), 11645-11657.
  • Dimethyltryptamine. (n.d.). In Wikipedia. Retrieved February 24, 2026.
  • Frecska, E., et al. (2021). The protective role of dimethyltryptamine and its analogues against ischemia-reperfusion injury: Commentary. ProBiologists, 2(1), 1-5.
  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 110, 117864.
  • Szabo, A., et al. (2016). The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells. Frontiers in Neuroscience, 10, 423.
  • Al-Said, M. S., et al. (2012). (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3172.
  • Gao, Z. G., et al. (2022). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 65(5), 4139-4155.
  • Al-Obaid, A. M., et al. (1991). Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues. Journal of Medicinal Chemistry, 34(1), 144-152.
  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2025, June 19). Cells, 14(12), 934.
  • Antczak, C., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(9), 3979-3995.
  • Aksenov, A. V., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 509-523.
  • Galdino, G., et al. (2020). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. International Journal of Molecular Sciences, 21(9), 3144.
  • Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. British Journal of Pharmacology, 175(17), 3395-3405.

Sources

Application

Application Notes & Protocols: The Gewald Synthesis of 2-Aminothiophenes

Abstract The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1966, remains a cornerstone of heterocyclic chemistry.[1][2] It provides an efficient and versatile one-pot synthesis of polysu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1966, remains a cornerstone of heterocyclic chemistry.[1][2] It provides an efficient and versatile one-pot synthesis of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry and materials science.[2][3] This guide provides an in-depth analysis of the Gewald synthesis, including its underlying mechanism, a detailed experimental protocol, process optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the experimental variables.

Reaction Principles & Mechanism

The Gewald reaction is a tandem process that brings together three key components: a ketone or aldehyde, an α-cyanoester (or another active methylene nitrile), and elemental sulfur, all facilitated by a basic catalyst.[1] The reaction's success lies in its convergence, building complex heterocyclic structures from simple, readily available starting materials.[4]

The generally accepted mechanism proceeds through three principal stages:[1][5]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[6] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct. The removal of water drives this equilibrium-dependent step.[5]

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated and adds to the electron-deficient β-carbon of the Knoevenagel adduct. The precise mechanism of sulfur's incorporation is complex and may involve the formation of polysulfide intermediates.[5][6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the aromatic and stable 2-aminothiophene product.[1] The formation of the aromatic ring is the thermodynamic driving force for the entire sequence.[6]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism R1_CO_R2 Ketone/Aldehyde (1) Knoevenagel Knoevenagel Adduct (3) R1_CO_R2->Knoevenagel Knoevenagel Condensation NC_CH2_X α-Cyanoester (2) NC_CH2_X->Knoevenagel Knoevenagel Condensation S8 Sulfur (S₈) SulfurAdduct Sulfur Adduct (4) S8->SulfurAdduct Michael Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel Condensation Knoevenagel->SulfurAdduct Michael Addition Cyclized Cyclized Intermediate (5) SulfurAdduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene (6) Cyclized->Product Tautomerization

Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a model 2-aminothiophene from cyclohexanone, ethyl cyanoacetate, and sulfur, using morpholine as a catalyst. This procedure is a general guideline and may require optimization for different substrates.[5]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeNotes
Cyclohexanone108-94-198.1410.00.98 g (1.02 mL)Ensure purity; distill if necessary.
Ethyl Cyanoacetate105-56-6113.1210.01.13 g (1.07 mL)Use a fresh, dry sample.[7]
Sulfur (elemental)7704-34-932.06 (as S)12.00.38 gUse finely powdered sulfur for better dispersion.[8]
Morpholine110-91-887.1211.00.96 g (0.96 mL)Acts as both base and catalyst.
Ethanol (95%)64-17-546.07-25 mLSolvent. Polar solvents enhance sulfur solubility.[7]
Instrumentation
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (25 mL), cyclohexanone (10.0 mmol), and ethyl cyanoacetate (10.0 mmol).

  • Base Addition: Add morpholine (11.0 mmol) to the mixture. Stir at room temperature for 10-15 minutes. Expertise Note: This initial period allows for the pre-formation of the Knoevenagel condensation intermediate, which can improve yields.

  • Sulfur Addition: Add elemental sulfur (12.0 mmol) in one portion. The mixture will turn yellow/orange.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) using a heating mantle or oil bath.[5] Causality Note: Gentle heating increases the solubility and reactivity of sulfur without promoting significant side reactions like dimerization.[7]

  • Monitoring: Monitor the reaction progress using TLC (e.g., eluent system: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.[5]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. A precipitate of the product should form.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[5]

  • Drying: Dry the collected solid under vacuum to obtain the crude product.

Purification

For most applications, the product obtained after filtration is of sufficient purity. However, if further purification is required:

  • Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[5] Ethanol or a mixture of ethyl acetate/hexanes are suitable solvent systems. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

Process Optimization & Troubleshooting

Issue Possible Cause(s) Solutions & Field-Proven Insights
Low or No Yield Inefficient Knoevenagel condensation.- Verify Reagent Quality: Use fresh, pure starting materials.[7]- Base Selection: For less reactive ketones, a different base like piperidine or triethylamine may be more effective.[5]
Poor sulfur reactivity/solubility.- Solvent Choice: Ensure a polar solvent (ethanol, methanol, DMF) is used.[7]- Temperature: Gently heat the reaction to 40-60°C. Avoid excessive heat which can cause side reactions.[5]
Steric hindrance in the ketone.- Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, then react it with sulfur and base in a separate step.[5]
Byproduct Formation Dimerization or polymerization of intermediates.- Adjust Reagent Addition: Try adding the sulfur portion-wise over a period of time.- Lower Temperature: Running the reaction at a slightly lower temperature may favor the desired cyclization over competing pathways.[7]
Purification Difficulties Product is an oil or difficult to recrystallize.- Column Chromatography: If recrystallization fails, purify the crude material using silica gel column chromatography. A common eluent is a gradient of ethyl acetate in hexanes.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[9]

  • Ventilation: Perform the reaction in a well-ventilated fume hood. Hydrogen sulfide (H₂S), a toxic and flammable gas, can be a byproduct, although typically in small amounts.

  • Reagent Handling: Morpholine is corrosive and flammable. Ethyl cyanoacetate is harmful if swallowed or inhaled. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

  • Glassware: Inspect all glassware for cracks or defects before use to prevent breakage under thermal stress.[9]

Experimental Workflow Visualization

Gewald_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Combine Ketone, Cyanoester, & Solvent B Add Base Catalyst (e.g., Morpholine) A->B C Add Elemental Sulfur B->C D Heat to 50-60°C C->D E Monitor by TLC (2-6 hours) D->E F Cool Reaction (Room Temp -> Ice Bath) E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Dry Product H->I J Recrystallize (if necessary) I->J K Obtain Yield, MP, NMR, IR J->K

Sources

Method

using [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] as a ligand for receptor binding assays

Focus: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine and Analogs Introduction & Pharmacological Context The compound [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine represents a specialized class of 1,2-diamine ligands inc...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine and Analogs

Introduction & Pharmacological Context

The compound [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine represents a specialized class of 1,2-diamine ligands incorporating a thiophene moiety as a bioisostere for the phenyl ring found in classical phenethylamines or the indole in tryptamines.

Structurally, this scaffold resembles Lefetamine (an analgesic/stimulant) and various NMDA receptor antagonists , where the rigid phenyl ring is replaced by the electron-rich, five-membered thiophene ring. This substitution often alters metabolic stability, lipophilicity (LogP), and receptor subtype selectivity (e.g., 5-HT vs. Dopamine vs. Opioid receptors).

This Application Note provides a comprehensive framework for characterizing this ligand in Radioligand Binding Assays and Functional GTP


S Assays . Given the structural ambiguity of novel research chemicals, this guide adopts a Target Deconvolution Strategy , prioritizing the most likely pharmacological targets: Mu-Opioid Receptors (MOR) , NMDA Receptors , and Monoamine Transporters (MATs) .
Safety & Handling Protocols

Thiophene-based amines are prone to oxidation and can be volatile in their freebase form.

  • Storage: Store as a hydrochloride or fumarate salt at -20°C. If in freebase oil form, store under argon/nitrogen to prevent N-oxide formation.

  • Solubility: Dissolve in 100% DMSO to create a 10 mM stock solution. Avoid aqueous storage; prepare working dilutions in assay buffer immediately before use.

  • Light Sensitivity: Thiophene rings can undergo photo-oxidation. Perform all weighing and dilution steps under low-light conditions or using amber vials.

Experimental Workflow: Target Identification

The following flowchart outlines the logic for validating the binding profile of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine.

BindingWorkflow Start Ligand: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine PrimaryScreen Primary Screen (10 µM) Targets: MOR, NMDA, 5-HT2A Start->PrimaryScreen Decision >50% Displacement? PrimaryScreen->Decision Decision->Start No (Select New Targets) SecScreen Secondary Screen (Ki Determination) 12-point Dose Response Decision->SecScreen Yes FuncAssay Functional Assay ([35S]GTPγS or Ca2+ Flux) SecScreen->FuncAssay DataAnalysis Data Analysis (Cheng-Prusoff Correction) FuncAssay->DataAnalysis

Figure 1: Decision tree for characterizing novel thiophene-based ligands. The workflow moves from single-point screening to full dose-response characterization.

Protocol A: Membrane Preparation (HEK293/CHO Cells)

Critical Step: High-quality membrane preparations are the foundation of reproducible binding data.

  • Harvest: Detach cells expressing the target receptor (e.g., hMOR or h5-HT2A) using PBS/EDTA (avoid Trypsin as it degrades extracellular loops).

  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (2 bursts, 10 sec).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (Remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Validation: Determine protein concentration (BCA assay). Store aliquots at -80°C.

Protocol B: Competition Binding Assay (Ki Determination)

This protocol measures the affinity of the thiophene ligand by competing it against a known radioligand.

Reagents & Setup
ComponentMu-Opioid (MOR) AssayNMDA (GluN2B) Assay5-HT2A Assay
Radioligand [³H]-DAMGO (1-2 nM)[³H]-Ifenprodil (2-5 nM)[³H]-Ketanserin (1-2 nM)
Non-Specific Naloxone (10 µM)Spermine (10 µM)Methysergide (10 µM)
Incubation 60 min @ 25°C120 min @ 4°C60 min @ 37°C
Filter Type GF/B + 0.1% PEIGF/B + 0.3% PEIGF/B
Step-by-Step Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Final Vol 200 µL):

    • 50 µL Assay Buffer (Total Binding) OR Non-Specific Ligand (NSB).

    • 50 µL Test Ligand: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine (12 concentrations: 10 µM to 0.1 nM).

    • 50 µL Radioligand (at Kd concentration).

    • 50 µL Membrane Suspension (10-20 µg protein/well).

  • Incubation: Incubate according to the table above.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Protocol C: Functional [35S]GTP S Binding

If the ligand shows affinity in Protocol B, this assay determines if it is an Agonist , Antagonist , or Partial Agonist .

Mechanism: Agonist binding induces GDP-GTP exchange on the G


 subunit. We use non-hydrolyzable [35S]GTP

S to trap the activated state.

GPCR_Signaling Ligand Thiophene Ligand Receptor GPCR (MOR/5-HT) Ligand->Receptor Binding G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activation Effector Downstream Effect G_Protein->Effector Inhibition of cAMP GTP [35S]GTPγS GTP->G_Protein Exchange

Figure 2: Mechanism of action for the functional GTPgammaS assay. The thiophene ligand binds the GPCR, catalyzing the exchange of GDP for radiolabeled GTP.

Procedure:

  • Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP (Critical to reduce basal noise).

  • Incubation: Mix membranes + Test Ligand + [35S]GTP

    
    S (0.1 nM). Incubate 60 min at 30°C.
    
  • Filtration: Harvest onto GF/B filters.

  • Analysis: Calculate % Stimulation relative to a full agonist (e.g., DAMGO for MOR).

Data Analysis & Interpretation
Calculating Ki (Inhibition Constant)

Convert IC50 values derived from the competition curve to Ki using the Cheng-Prusoff Equation :



  • 
     : Concentration of thiophene ligand inhibiting 50% of radioligand binding.
    
  • 
     : Concentration of radioligand used in the assay.[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting Hill Slope (nH)
  • nH = 1.0: Competitive binding at a single site.

  • nH < 1.0: Negative cooperativity or multiple binding sites (common for thiophene bioisosteres interacting with allosteric pockets).

  • nH > 1.0: Positive cooperativity.

References
  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols for GPCRs and Transporters. University of North Carolina at Chapel Hill. [Link]

  • Vu, A. A., et al. (2020).Thiophene-based Bioisosteres in Medicinal Chemistry: Pharmacology and Binding Profiles. Journal of Medicinal Chemistry. (Note: General reference for thiophene bioisosterism).
  • International Union of Basic and Clinical Pharmacology (IUPHAR). Receptor Database: 5-HT and Opioid Receptor Binding Standards.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

This guide provides a comprehensive framework for validating the binding affinity of the novel compound, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine. Given its structural characteristics, particularly the thiophene rin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the binding affinity of the novel compound, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine. Given its structural characteristics, particularly the thiophene ring and the dimethylaminoethyl moiety, this molecule is a putative ligand for monoamine transporters. Thiophene derivatives have been extensively explored as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This guide will therefore focus on comparing its binding affinity to these key targets against established reference compounds.

The following sections will detail the scientific rationale for target selection, provide a head-to-head comparison with relevant alternatives, and present detailed experimental protocols for robust validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in drug discovery and development.

Rationale for Target Selection and Comparator Compounds

The core structure of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine shares features with known monoamine reuptake inhibitors. The thiophene group can act as a bioisostere for the phenyl ring found in many established transporter ligands, influencing properties like lipophilicity and receptor interaction.[3] The dimethylamine group is a common pharmacophore in numerous centrally acting drugs.[4][5] Consequently, the primary hypothesized targets for this compound are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

To provide a meaningful assessment of the binding affinity of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine, it is essential to compare it against well-characterized and selective ligands for each of the monoamine transporters. The chosen comparators for this guide are:

  • Sertraline: A potent and selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A tricyclic antidepressant with high affinity for the norepinephrine transporter.[6]

  • GBR 12909: A selective dopamine reuptake inhibitor.

These compounds are widely used as reference standards in binding and uptake assays, providing a robust benchmark for evaluating novel ligands.

Comparative Binding Affinity Data

The following table summarizes hypothetical, yet plausible, binding affinity data for [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine against the selected comparators at the human SERT, NET, and DAT. This data is presented to illustrate the expected outcomes of the experimental protocols detailed in the subsequent sections.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine]15.8250.389.7
Sertraline1.234025
Desipramine25.01.8380
GBR 129093502005.4

Note: The Ki values are hypothetical and serve as an example for the purpose of this guide. Actual values must be determined experimentally.

Experimental Protocols for Binding Affinity Determination

To ensure scientific rigor, the binding affinity of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine should be determined using in vitro radioligand binding assays.[7] These assays are the gold standard for quantifying the interaction of a ligand with its target receptor.

General Workflow for Radioligand Binding Assays

The general workflow for the competitive binding assays is depicted in the diagram below. This process involves incubating a fixed concentration of a radiolabeled ligand with the target transporter in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is then measured to determine its binding affinity.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis P1 Cell Culture (CHO or HEK293 cells expressing hSERT, hNET, or hDAT) P2 Membrane Preparation P1->P2 A1 Incubate membranes with radioligand and test compound P2->A1 A2 Separate bound from free radioligand (Filtration) A1->A2 A3 Quantify bound radioactivity (Scintillation Counting) A2->A3 D1 Generate competition curves A3->D1 D2 Calculate IC50 values D1->D2 D3 Calculate Ki values using the Cheng-Prusoff equation D2->D3

Figure 1. General workflow for radioligand binding assays.

Step-by-Step Protocols

The following are detailed protocols for determining the binding affinity of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine at the human serotonin, norepinephrine, and dopamine transporters.

3.2.1. Cell Culture and Membrane Preparation

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT in appropriate culture medium supplemented with a selective antibiotic.

  • Harvesting: Once confluent, harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the pellet in assay buffer. Determine the protein concentration using a standard method such as the Bradford assay.

3.2.2. Serotonin Transporter (SERT) Binding Assay

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol).

  • Non-specific Binding: Determined in the presence of 10 µM Sertraline.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions (ranging from 0.1 nM to 100 µM), and 50 µL of [³H]Citalopram (final concentration ~1 nM).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3.2.3. Norepinephrine Transporter (NET) Binding Assay

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Nisoxetine (specific activity ~85 Ci/mmol).[8]

  • Non-specific Binding: Determined in the presence of 10 µM Desipramine.[6]

  • Procedure:

    • Follow the same procedure as the SERT binding assay, adjusting the components as listed above.

    • Incubation is typically carried out for 2 hours at 4°C.[6]

3.2.4. Dopamine Transporter (DAT) Binding Assay

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]GBR 12935 or [³H]BTCP (specific activity ~50-85 Ci/mmol).[9]

  • Non-specific Binding: Determined in the presence of 10 µM GBR 12909.

  • Procedure:

    • Follow the same procedure as the SERT binding assay, adjusting the components as listed above.

    • Incubation is typically carried out for 60 minutes at room temperature.

Data Analysis
  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:[7]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the transporter.

The following diagram illustrates the relationship between the experimental data and the final binding affinity determination.

G Exp_Data Raw Scintillation Counts Specific_Binding Calculate Specific Binding Exp_Data->Specific_Binding Comp_Curve Plot Competition Curve Specific_Binding->Comp_Curve IC50 Determine IC50 from Curve Comp_Curve->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Figure 2. Data analysis workflow for determining Ki values.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The inclusion of well-characterized reference compounds (Sertraline, Desipramine, and GBR 12909) in parallel with the test compound allows for the verification of assay performance. The experimentally determined Ki values for these standards should be consistent with literature-reported values, thereby validating the integrity of the assay and lending confidence to the data obtained for [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine.

Furthermore, conducting saturation binding experiments with the radioligands prior to the competition assays is crucial to experimentally determine their Kd values for the specific cell membrane preparations being used. This ensures the accuracy of the Ki calculations via the Cheng-Prusoff equation.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of the binding affinity of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine. By employing well-established radioligand binding assays and comparing the results to selective and potent reference compounds, researchers can confidently characterize the interaction of this novel thiophene derivative with the serotonin, norepinephrine, and dopamine transporters. The detailed protocols and data analysis procedures outlined herein will enable the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995. [Link]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. PubMed. [Link]

  • Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 967-975. [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 48(74), 9293-9295. [Link]

  • Affinity labeling the dopamine transporter ligand binding site. Journal of Neuroscience Methods, 143(1), 67-81. [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 60(5), 843-851. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]

  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4944. [Link]

  • In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. Journal of Applied Pharmaceutical Science, 13(12), 173-187. [Link]

  • Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. Journal of Medicinal Chemistry, 54(9), 3086-3090. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 203. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-67. [Link]

  • Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 46(5), 794-809. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 347-354. [Link]

  • Ki Summary. BindingDB. [Link]

  • Identification of the potassium binding site in serotonin transporter SERT. bioRxiv. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(41), 27668-27694. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • The physiological relevance of low agonist affinity binding at opioid mu-receptors. British Journal of Pharmacology, 94(2), 625-631. [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. Molecules, 25(9), 2073. [Link]

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 30(17), 3020. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 56(11), 4547-4558. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

Sources

Comparative

comparing efficacy of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] with other 5-HT receptor agonists

This guide provides an in-depth comparative analysis of the efficacy of thiophene-based amines, with a focus on Methiopropamine (MPA), at serotonin (5-HT) receptors. While the initial compound of interest, [2-Amino-1-(th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the efficacy of thiophene-based amines, with a focus on Methiopropamine (MPA), at serotonin (5-HT) receptors. While the initial compound of interest, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine], is not sufficiently characterized in the scientific literature, MPA serves as a structurally related and well-studied analogue. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of this class of compounds with the serotonergic system. We will delve into its efficacy in comparison to other well-established 5-HT receptor agonists, supported by experimental data and detailed protocols.

The Serotonin (5-HT) Receptor System: A Complex Landscape for Therapeutic Intervention

The 5-HT receptor system is one of the most complex neurotransmitter systems, comprising seven distinct families (5-HT1 to 5-HT7) and at least 14 subtypes.[1][2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a vast array of physiological and pathological processes, including mood, cognition, sleep, appetite, and pain perception.[1][3][4] This makes them a prime target for therapeutic intervention for a variety of disorders, including depression, anxiety, and migraines.[3]

The diverse signaling mechanisms of 5-HT receptors are a key factor in their wide-ranging effects. The 5-HT1 and 5-HT5 receptor families typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4] In contrast, the 5-HT2 receptor family couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[4] The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[5]

Methiopropamine (MPA): A Thiophene Analogue of Methamphetamine

Methiopropamine (MPA), or N-methyl-1-(thiophen-2-yl)propan-2-amine, is a stimulant drug structurally related to methamphetamine.[6] The key structural difference is the replacement of the phenyl ring in methamphetamine with a thiophene ring.[7] MPA was first synthesized in 1942 and emerged as a "research chemical" in the United Kingdom in 2010.[6]

Pharmacologically, MPA primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] It is more selective for the norepinephrine transporter (NET) than the dopamine transporter (DAT).[6] Importantly, its activity as a serotonin reuptake inhibitor is negligible.[6] MPA is metabolized in the liver into active metabolites, including thiopropamine and 4-hydroxymethiopropamine.[6]

Comparative Efficacy at Serotonin Receptors

To understand the serotonergic activity of MPA, it is crucial to compare its efficacy with that of endogenous serotonin (5-HT) and other well-characterized 5-HT receptor agonists. The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50/IC50) of MPA and comparator compounds at various 5-HT receptors and the serotonin transporter (SERT).

CompoundTargetKi (nM)EC50/IC50 (nM)Emax (% of 5-HT)Reference(s)
Methiopropamine (MPA) SERT-25,140-[8]
Serotonin (5-HT) 5-HT1A--100[9]
5-HT2A-140100[10]
5-HT2C-11.6100[11]
5-HT4--100[12]
5-HT73.1631.6100[5]
8-OH-DPAT 5-HT1A11.2Full Agonist[13]
DOI 5-HT2A0.71.9Full Agonist[14]
Prucalopride 5-HT44.412.6Full Agonist[12][15]

The data clearly indicates that MPA is a very weak inhibitor of the serotonin transporter, with an IC50 value in the micromolar range.[8] This is in stark contrast to its sub-micromolar potency at the norepinephrine and dopamine transporters.[8] This suggests that at typical concentrations where MPA exerts its stimulant effects, it is unlikely to have a significant direct impact on serotonin reuptake.

In comparison, well-established 5-HT receptor agonists such as 8-OH-DPAT, DOI, and prucalopride exhibit high affinity and potency at their respective receptor subtypes, with Ki and EC50 values in the low nanomolar range.

Signaling Pathways of Major 5-HT Receptor Families

The diverse physiological effects of 5-HT receptor agonists are a direct consequence of the specific signaling pathways they activate. The following diagram illustrates the canonical signaling cascades for the three major classes of G-protein coupled 5-HT receptors.

Caption: Canonical G-protein signaling pathways for 5-HT receptor families.

Experimental Protocols for Efficacy Determination

To ensure the scientific rigor of comparative efficacy studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize the interaction of novel compounds with 5-HT receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test compound (e.g., Methiopropamine).

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and non-specific binding control.

    • Test Compound: Assay buffer, cell membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound setup_plate Set up 96-well Plate (Total, Non-specific, Test) prep_reagents->setup_plate incubate Incubate at RT setup_plate->incubate harvest Harvest and Wash Filters incubate->harvest count Scintillation Counting harvest->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

Calcium Flux Assay for Gq-coupled 5-HT Receptors

This protocol describes a functional assay to measure the activation of Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by monitoring changes in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring its ability to induce a calcium response in cells expressing the target receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., Methiopropamine).

  • Reference agonist (e.g., Serotonin).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the integrated fluidic dispenser to add serial dilutions of the test compound or reference agonist to the wells.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from baseline to the peak response.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

    • Determine the Emax by comparing the maximal response of the test compound to that of the reference agonist (serotonin).

Conclusion

This guide provides a comprehensive comparison of the serotonergic activity of the thiophene-based amine, Methiopropamine, with other established 5-HT receptor agonists. The available data strongly suggest that MPA's primary mechanism of action is as a norepinephrine-dopamine reuptake inhibitor, with very weak effects on the serotonin system. Its low potency at the serotonin transporter indicates that it is unlikely to act as a significant serotonin reuptake inhibitor at pharmacologically relevant concentrations.

For researchers investigating novel compounds targeting the 5-HT system, the detailed experimental protocols provided herein offer a robust framework for determining binding affinity and functional efficacy. A thorough understanding of a compound's activity across multiple receptor subtypes and signaling pathways is critical for the development of safe and effective therapeutics.

References

  • Thiopropamine - Wikipedia. [Link]

  • 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • Thiopropamine Hydrochloride Overview - Ontosight AI. [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed. [Link]

  • Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins - Bentham Science Publisher. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. [Link]

  • Methiopropamine - Wikipedia. [Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - Semantic Scholar. [Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - ResearchGate. [Link]

  • Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed. [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]

  • Central 5-HT receptors and their function; present and future - Pure. [Link]

  • 5-HT4 receptor agonists: similar but not the same - PubMed. [Link]

  • 5-HT1 and 5-HT2 binding properties of derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl) - PubMed. [Link]

  • EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin - ResearchGate. [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]

  • Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells | IOVS. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. [Link]

  • The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - Frontiers. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. [Link]

Sources

Validation

cross-reactivity studies of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] on serotonin receptors

An In-Depth Technical Guide to Serotonin Receptor Cross-Reactivity Studies for Novel Thiophene-Based Compounds This guide provides a comprehensive framework for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Serotonin Receptor Cross-Reactivity Studies for Novel Thiophene-Based Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the novel compound, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine (herein referred to as Compound T ), on a panel of serotonin (5-HT) receptors. Objectively comparing its binding affinity and functional activity with established reference compounds is crucial for determining its selectivity profile and therapeutic potential. This document offers detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind the methodological choices.

Introduction: The Imperative for Selectivity Profiling

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a vast array of physiological and psychological processes through its interaction with at least 15 distinct receptor subtypes.[1] These receptors are categorized into seven families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological characteristics.[1] The diverse and sometimes opposing functions mediated by these receptor subtypes mean that non-selective engagement by a therapeutic candidate can lead to a range of off-target effects, potentially compromising efficacy and safety.

Compound T, a thiophene derivative, belongs to a class of heterocyclic compounds known to possess a wide spectrum of biological activities.[2][3][4] Given the structural similarities of some thiophene-based molecules to known serotonergic ligands, a thorough investigation of Compound T's cross-reactivity across the serotonin receptor family is a mandatory step in its preclinical development.[5][6] This guide outlines a robust strategy for such an investigation.

Strategic Selection of Comparator Compounds

To contextualize the cross-reactivity profile of Compound T, it is essential to benchmark its performance against well-characterized ligands with known selectivity. The following compounds are proposed for this comparative analysis:

  • Serotonin (5-HT): The endogenous ligand, serving as the primary reference for binding affinity and agonist potency across all tested receptors.[1]

  • 8-OH-DPAT: A classic and highly selective 5-HT1A receptor agonist, crucial for assessing selectivity against this key autoreceptor.[7][8]

  • Ketanserin: A well-established 5-HT2A receptor antagonist, which will help to delineate activity at this important receptor, implicated in conditions like psychosis and the effects of psychedelic drugs.[9][10]

  • SB-242084: A selective 5-HT2C receptor inverse agonist, important for distinguishing activity at the closely related 5-HT2 subtypes.

  • LP-211: A selective 5-HT7 receptor agonist, a receptor involved in mood regulation, cognition, and sleep.

Experimental Design: A Two-Tiered Approach

A comprehensive cross-reactivity assessment involves a two-stage process: initial determination of binding affinity followed by functional characterization at receptors where significant binding is observed.

Tier 1: Radioligand Binding Assays to determine the binding affinity (Ki) of Compound T for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7).

Tier 2: Functional Assays to evaluate the functional activity (agonist, antagonist, or inverse agonist) of Compound T at receptors where it exhibits significant binding affinity (e.g., Ki < 1 µM). This can be achieved through assays measuring second messenger mobilization, such as calcium flux or cAMP modulation.[11][12][13][14]

G cluster_tier1 Tier 1: Binding Affinity Profiling cluster_tier2 Tier 2: Functional Activity Characterization CompoundT Compound T BindingAssay Radioligand Binding Assay CompoundT->BindingAssay ReceptorPanel Serotonin Receptor Panel (5-HT1A, 1B, 2A, 2B, 2C, 7, etc.) ReceptorPanel->BindingAssay Ki_Values Determine Ki Values BindingAssay->Ki_Values HighAffinityHits Receptors with Ki < 1 µM Ki_Values->HighAffinityHits Select Hits FunctionalAssay Functional Assay (e.g., Calcium Flux, cAMP) HighAffinityHits->FunctionalAssay ActivityProfile Determine Agonist/Antagonist Activity (EC50, IC50, Emax) FunctionalAssay->ActivityProfile

Caption: Experimental workflow for serotonin receptor cross-reactivity profiling.

Methodologies & Protocols

Radioligand Binding Assays

Principle: This competitive binding assay measures the ability of a test compound (Compound T) to displace a specific, high-affinity radioligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).

Protocol: Radioligand Binding for 5-HT2A Receptor

This protocol is adapted from standard methodologies and serves as a template that can be modified for other receptor subtypes by selecting the appropriate radioligand and cell membranes.[15][16]

Materials:

  • Membrane Preparation: CHO-K1 or HEK-293 cell membranes stably expressing the human 5-HT2A receptor.[15]

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test Compounds: Compound T and comparators at various concentrations.

  • Apparatus: 96-well microplates, glass fiber filters (GF/B), filtration apparatus, liquid scintillation counter.

Procedure:

  • Preparation: Thaw the 5-HT2A receptor membranes on ice and dilute to a concentration of 10-20 µg protein/well in ice-cold Assay Buffer.

  • Plate Setup: In a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Mianserin (for non-specific binding).

    • 25 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 50 µL of diluted [3H]Ketanserin (final concentration ~0.5 nM).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl).[17]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism GraphPad) to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Calcium Flux for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

Principle: 5-HT2A and 5-HT2C receptors couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[12][13] This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca2+]i upon receptor activation by an agonist.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Agonist Agonist (e.g., Serotonin, Compound T) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release CellularResponse Cellular Response Ca_Release->CellularResponse PKC->CellularResponse

Caption: Gq-mediated signaling pathway for 5-HT2A receptors.

Protocol: Calcium Flux Assay

Materials:

  • Cell Line: HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.[12][13]

  • Reagents: Calcium-sensitive dye (e.g., Fluo-4 AM), probenecid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Apparatus: 96-well black-walled, clear-bottom plates; fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM loading buffer containing probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader. Add varying concentrations of Compound T or a reference agonist (e.g., serotonin) and measure the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound T for 15-30 minutes. Then, add a fixed concentration of a reference agonist (e.g., serotonin at its EC80) and measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • Agonist Mode: Plot the peak fluorescence response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to serotonin.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Cheng-Prusoff or Gaddum equation.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Binding Affinities (Ki, nM) of Compound T and Reference Ligands at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT2A5-HT2B5-HT2C5-HT7
Compound T 850>10,00025 35045 1,200
Serotonin2.15.510.23.48.71.5
8-OH-DPAT1.5 1,5002,100>10,0003,500800
Ketanserin2501,8000.8 5030450

Data are hypothetical and for illustrative purposes. Ki values represent the mean of at least three independent experiments.

Table 2: Functional Activity Profile of Compound T at 5-HT2A and 5-HT2C Receptors

CompoundReceptorAssay ModePotency (EC50/IC50, nM)Efficacy (% of 5-HT response)
Compound T 5-HT2AAgonist15085% (Partial Agonist)
Compound T 5-HT2CAntagonist95N/A
Serotonin5-HT2AAgonist11.5100%

Data are hypothetical and for illustrative purposes.

Interpretation:

  • Selectivity: The selectivity of Compound T can be quantified by calculating the ratio of Ki values for different receptors. Based on the hypothetical data in Table 1, Compound T displays a clear preference for 5-HT2A and 5-HT2C receptors over other subtypes tested. For example, it is over 34-fold selective for 5-HT2A over 5-HT1A (850 nM / 25 nM).

  • Functional Profile: The functional assays (Table 2) reveal a mixed efficacy profile. At the 5-HT2A receptor, Compound T acts as a partial agonist, whereas at the 5-HT2C receptor, it functions as an antagonist. This "functional selectivity" is a critical finding, as it suggests a complex mechanism of action that could have unique therapeutic implications.[10]

Conclusion

This guide provides a robust, field-proven framework for the comprehensive cross-reactivity profiling of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine (Compound T) at serotonin receptors. By employing a combination of high-fidelity radioligand binding and functional assays, researchers can generate a detailed selectivity profile. This data is indispensable for making informed decisions in the drug development pipeline, predicting potential on-target and off-target effects, and ultimately, for guiding the compound toward a specific therapeutic indication.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists. BenchChem.
  • Cools, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Pittala, V., et al. (2019).[17]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT 7 receptor. European Journal of Medicinal Chemistry, 183, 111690. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Jensen, A. A. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 4994-5003. [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor, 7(7), 23-31. [Link]

  • Shruthi, S., & Kumar, K. S. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(5), 3745-3751. [Link]

  • Campiani, G., et al. (2004). Synthesis and binding properties of novel selective 5-HT3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(11), 2843-2847. [Link]

  • Albert, P. R., & Le François, B. (2017). Serotonin receptors in depression: from A to B. F1000Research, 6, 123. [Link]

  • Parrish, J. C., et al. (2006). Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Pistoia, D., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 11(1), 1-14. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-176. [Link]

Sources

Comparative

Introduction: The Untapped Potential of Thiophene Scaffolds in Allosteric Modulation

An In-Depth Comparative Guide to [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] as a Novel Allosteric Modulator In the landscape of modern drug discovery, the focus is increasingly shifting from classical orthosteric lig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] as a Novel Allosteric Modulator

In the landscape of modern drug discovery, the focus is increasingly shifting from classical orthosteric ligands to allosteric modulators. These molecules offer a more nuanced approach to regulating receptor function by binding to a site distinct from the primary (orthosteric) binding site. This can lead to safer and more effective therapeutics with fewer side effects. Within this paradigm, thiophene-containing compounds have emerged as a promising class of molecules with demonstrated potential as allosteric modulators for various G-protein coupled receptors (GPCRs), including the GABA-B and GLP-1 receptors.[1][2][3]

This guide provides a comprehensive evaluation of a novel investigational compound, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine], hereafter referred to as ATH-DMT , as a potential allosteric modulator. Structurally, ATH-DMT is a fascinating hybrid, sharing the N,N-dimethyltryptamine (DMT) backbone, a well-known serotonergic agonist, but with the indole ring replaced by a thiophene ring.[4][5] This bioisosteric substitution presents an intriguing possibility: could ATH-DMT retain an affinity for serotonergic receptors but exhibit a different mode of action, namely allosteric modulation?

This document will explore the hypothetical evaluation of ATH-DMT's allosteric modulatory properties, comparing it with a known allosteric modulator. We will delve into the experimental methodologies used for its characterization, present comparative data, and provide detailed protocols for researchers interested in exploring this or similar compounds.

Hypothesized Target and Mechanism of Action: A New Look at the Serotonin 5-HT2A Receptor

Given its structural similarity to DMT, a potent agonist at the serotonin 5-HT2A receptor, we hypothesize that ATH-DMT may also target this receptor, but as a positive allosteric modulator (PAM).[6][7] A 5-HT2A PAM would not activate the receptor on its own but would enhance the effect of the endogenous ligand, serotonin. This could offer a novel therapeutic strategy for conditions where 5-HT2A signaling is dysregulated, such as certain psychiatric disorders, without the hallucinogenic effects associated with direct agonists.

The proposed mechanism involves ATH-DMT binding to an allosteric site on the 5-HT2A receptor, inducing a conformational change that increases the affinity and/or efficacy of serotonin at the orthosteric site. This would lead to a potentiation of the downstream signaling cascade, primarily the Gq/11 pathway, resulting in increased inositol phosphate (IP) production and calcium mobilization.

Signaling Pathway of the 5-HT2A Receptor with a Positive Allosteric Modulator

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2_ip3 IP3 plc->pip2_ip3 Hydrolyzes PIP2 into dag DAG plc->dag Hydrolyzes PIP2 into serotonin Serotonin (Orthosteric Agonist) serotonin->receptor Binds to Orthosteric Site ath_dmt ATH-DMT (PAM) ath_dmt->receptor Binds to Allosteric Site er Endoplasmic Reticulum pip2_ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Targets

Caption: Proposed signaling pathway of the 5-HT2A receptor modulated by ATH-DMT.

Experimental Evaluation and Comparative Analysis

To characterize ATH-DMT as a PAM, a series of in vitro assays would be conducted. Here, we present hypothetical data from these assays, comparing ATH-DMT to a known, selective 5-HT2A PAM, "Comparator A."

Radioligand Binding Assays

These assays determine if ATH-DMT affects the binding of a radiolabeled orthosteric ligand (e.g., [³H]ketanserin) to the 5-HT2A receptor. A PAM would typically increase the affinity of the orthosteric ligand, observed as a decrease in the dissociation constant (Kd).

CompoundEffect on [³H]ketanserin Binding (EC₅₀)Fold Shift in Serotonin Affinity
ATH-DMT 150 nM3.5-fold increase
Comparator A 95 nM4.2-fold increase

Table 1: Comparative data from radioligand binding assays.

Functional Assays: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of receptor activation. A PAM should increase the potency (EC₅₀) and/or the maximal efficacy (Emax) of serotonin in stimulating IP production.

Compound (in presence of Serotonin)Serotonin EC₅₀ Shift% Increase in Serotonin Emax
ATH-DMT (1 µM) 4.1-fold leftward shift25%
Comparator A (1 µM) 5.5-fold leftward shift35%

Table 2: Comparative data from IP accumulation functional assays.

From this hypothetical data, ATH-DMT demonstrates clear positive allosteric modulatory effects, though with slightly lower potency and efficacy than Comparator A.

Experimental Workflow for Allosteric Modulator Characterization

G start Start: Novel Compound (ATH-DMT) binding_assay Radioligand Binding Assay (e.g., [³H]ketanserin) start->binding_assay functional_assay Functional Assay (e.g., IP Accumulation) start->functional_assay determine_pam PAM Activity? binding_assay->determine_pam functional_assay->determine_pam characterize Characterize Potency & Efficacy (EC₅₀, Emax, Cooperativity) determine_pam->characterize Yes end End: Candidate for Further Development determine_pam->end No compare Compare with Known Modulators (e.g., Comparator A) characterize->compare selectivity Selectivity Profiling (Off-target effects) compare->selectivity in_vivo In Vivo Studies (e.g., Animal models of psychosis) selectivity->in_vivo in_vivo->end

Caption: Workflow for characterizing a novel positive allosteric modulator.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 min at 4°C.

    • Resuspend the pellet (cell membranes) in fresh buffer and determine protein concentration via a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein).

    • Add 25 µL of varying concentrations of ATH-DMT or Comparator A.

    • Add 25 µL of [³H]ketanserin (final concentration ~0.5 nM).

    • For non-specific binding, add 10 µM of unlabeled ketanserin.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash filters three times with ice-cold buffer.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Analyze data using non-linear regression to determine the Kd and Bmax values.

    • Calculate the fold shift in agonist affinity in the presence of the allosteric modulator.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the 5-HT2A receptor in 96-well plates coated with poly-D-lysine.

    • Grow cells to ~90% confluency.

  • Cell Labeling:

    • Label cells with [³H]myo-inositol (1 µCi/mL) in inositol-free DMEM for 16-24 hours.

  • Assay Procedure:

    • Wash cells with HBSS containing 10 mM LiCl.

    • Pre-incubate cells with varying concentrations of ATH-DMT or Comparator A for 15 minutes.

    • Stimulate cells with varying concentrations of serotonin for 30 minutes at 37°C.

    • Aspirate the medium and lyse the cells with 0.1 M HCl.

  • IP Extraction and Measurement:

    • Separate the total inositol phosphates using anion-exchange chromatography columns.

    • Elute the [³H]IPs and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curves for serotonin in the presence and absence of the modulator.

    • Use non-linear regression to determine the EC₅₀ and Emax values.

Conclusion and Future Directions

The hypothetical evaluation of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine] (ATH-DMT) suggests that it is a promising positive allosteric modulator of the 5-HT2A receptor. While its potency and efficacy in our conceptualized experiments are slightly lower than our benchmark, Comparator A, the novelty of the thiophene-ethylamine scaffold warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of ATH-DMT to improve potency and efficacy.

  • Selectivity Profiling: Assessing the activity of ATH-DMT against a panel of other GPCRs to determine its selectivity.

  • In Vivo Studies: Evaluating the effects of ATH-DMT in animal models of psychiatric disorders to determine its therapeutic potential.

The exploration of novel chemical scaffolds like that of ATH-DMT is crucial for the development of the next generation of allosteric modulators, which hold the promise of being safer and more effective medicines.

References

  • Mugnaini, C., et al. (2013). Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. PubMed. [Link]

  • Porcu, A., Martorelli, M., & Madeddu, C. (2013). Thiophene derivatives: new allosteric modulators of the GABAB receptor. ResearchGate. [Link]

  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABA B Receptor. [Link]

  • Mugnaini, C., et al. (2016). Synthesis and Pharmacological Characterization of 2‑(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. ACS Figshare. [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]

  • PubChem. Tryptamine. [Link]

  • Vanover, K. E., et al. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. PubMed. [Link]

  • ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]

  • Benneyworth, M. A., et al. (2007). A selective positive allosteric modulator of metabotropic glutamate receptor subtype 2 blocks a hallucinogenic drug model of psychosis. PubMed. [Link]

  • Wikipedia. S-DMT. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • PubChem. (2-Amino-5-methyl-3-thiophenyl)-thiophen-2-ylmethanone. [Link]

  • PubChem. 3-Amino-2-(1,3-dimethylbutyl)thiophene. [Link]

  • Google Patents.
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Kaczor, A. A., et al. (2020). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. MDPI. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]

  • Wikipedia. Diethyltryptamine. [Link]

Sources

Validation

structure-activity relationship of 2-aminothiophene derivatives

Executive Summary The 2-aminothiophene (2-AT) scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases (PI3K, JNK, aPKC), G-protein coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene (2-AT) scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases (PI3K, JNK, aPKC), G-protein coupled receptors (A1 adenosine allosteric enhancers), and microbial enzymes.

While 2-AT derivatives often exhibit superior potency and synthetic accessibility via the Gewald reaction compared to their bioisosteres (e.g., 2-aminothiazoles), they carry distinct metabolic liabilities—specifically the potential for bioactivation into reactive sulfoxides. This guide objectively compares the 2-AT scaffold against its primary alternatives, delineates the critical SAR domains required to mitigate toxicity while enhancing potency, and provides validated experimental protocols.

Scaffold Analysis: 2-Aminothiophene vs. Alternatives

In lead optimization, the decision to use a 2-aminothiophene core versus its isosteres (2-aminothiazole, 2-aminoselenophene) hinges on a trade-off between potency/synthesis and metabolic stability .

Feature2-Aminothiophene (2-AT) 2-Aminothiazole (2-AMT) 2-Aminoselenophene (2-AS)
Electronic Character Electron-rich (exceeds benzene). High polarizability of Sulfur lone pairs.Electron-deficient (due to N atom). Lower HOMO energy.Higher polarizability than S; often enhances lipophilicity.
Binding Affinity High. Sulfur atom often engages in specific "sigma-hole" or hydrophobic interactions in binding pockets.Moderate to High. Nitrogen provides an additional H-bond acceptor site.Variable. Can exceed 2-AT due to larger atomic radius/dispersion forces.
Metabolic Stability Liability Risk. Prone to S-oxidation by CYP450, forming reactive thiophene-S-oxides (Michael acceptors).Superior. The pyridine-like nitrogen deactivates the ring toward oxidative metabolism.Low. Selenoxides form easily; potential toxicity concerns.
Synthetic Ease Excellent. One-pot Gewald reaction (3-component).Good. Hantzsch synthesis (requires

-haloketones).
Moderate. Reagents (selenium) are toxic and harder to handle.
Solubility Low (Lipophilic).Improved (Polar Nitrogen).Low.

Expert Insight: While 2-aminothiazoles are often preferred in later-stage drug development to avoid the "structural alert" of the thiophene ring, 2-aminothiophenes remain superior for initial Hit-to-Lead campaigns due to the rapid library generation enabled by the Gewald reaction. Toxicity can be managed by blocking metabolic "soft spots" (C4/C5 positions) with bulky substituents.

Critical SAR Domains

The biological activity of 2-AT derivatives is governed by three distinct vectors. Understanding these allows for the "dialing out" of toxicity while maintaining target affinity.

Visualizing the SAR Logic

SAR_Map Core 2-Aminothiophene Scaffold C2 Position C2: Amine (NH2) (Binding & Solubilization) Core->C2 H-Bond Donor C3 Position C3: EWG (Stability & Synthesis) Core->C3 Electronic Tuning C45 Positions C4 & C5 (Potency & Metabolic Block) Core->C45 Hydrophobic Tail C2_Mod1 Free Amine: High Potency / High Met. Liability C2->C2_Mod1 C2_Mod2 Amide/Urea: Improved Specificity & Stability C2->C2_Mod2 C3_Mod1 CN (Nitrile): Essential for Gewald / Small profile C3->C3_Mod1 C3_Mod2 COOEt / CONH2: Solubility / H-Bond Acceptor C3->C3_Mod2 C45_Mod1 Bulky Aryl/Cycloalkyl: Blocks P450 Oxidation C45->C45_Mod1 C45_Mod2 Linear Alkyl: Membrane Permeability (Antimicrobial) C45->C45_Mod2

Figure 1: Strategic modification vectors for the 2-aminothiophene scaffold.[1] High contrast colors indicate distinct pharmacophoric regions.

Detailed Analysis
  • Position C2 (The Amine):

    • Function: Primary hydrogen bond donor.

    • Optimization: Conversion to an amide or urea is often required. Free amines are rapidly metabolized (N-acetylation or oxidation). Amides (e.g., acetamides) improve stability and can reach into specific pockets (e.g., the hinge region of kinases).

  • Position C3 (The Stabilizer):

    • Function: An Electron Withdrawing Group (EWG) is mechanistically mandatory for the Gewald synthesis.

    • Optimization: A nitrile (-CN) is standard but metabolically inert. Replacing -CN with an ester (-COOEt) or amide (-CONH2) can improve water solubility and provide additional H-bond acceptors, though it may increase steric bulk.

  • Positions C4 & C5 (The Tail):

    • Function: Hydrophobic interactions and metabolic protection.

    • Optimization: Unsubstituted C4/C5 positions are prime targets for CYP450 oxidation. Substitution here (e.g., with phenyl, t-butyl, or cycloalkyl groups) "caps" the site, preventing ring opening and significantly extending half-life (

      
      ).
      

Comparative Performance Data (Case Study)

Context: The following data compares 2-aminothiophene derivatives against 2-aminoselenophene (bioisostere) and standard drugs in an Antileishmanial assay. This highlights the potency gains of the chalcogen modification.

Study Parameters:

  • Target: Leishmania amazonensis (Promastigotes).[2]

  • Scaffold: 2-Amino-3-cyano-4,5-dialkyl(hetero)aryl derivatives.

  • Metric: IC50 (Inhibitory Concentration 50%) in

    
    .[2] Lower is better.
    
Compound IDCore ScaffoldR-Group (C4/C5)IC50 (

)
Toxicity (CC50)Selectivity Index (SI)
Ref Drug Amphotericin BN/A0.042.152.5
TN6-7 2-AminothiopheneCycloheptyl (C4-C5 fused)14.2>200>14
Cmpd 33 2-Aminoselenophene Cycloheptyl (C4-C5 fused)9.32 >200>21
TN6-4 2-Aminothiophene4-tert-butylphenyl85.3>1001.2
Cmpd 34 2-Aminoselenophene 4-tert-butylphenyl2.14 21.510.0

Interpretation:

  • Bioisosteric Replacement: Replacing Sulfur (Thiophene) with Selenium (Selenophene) in Cmpd 34 resulted in a 40-fold increase in potency (85.3

    
     2.14 
    
    
    
    ). This is attributed to the larger atomic radius and polarizability of selenium, enhancing van der Waals interactions in the lipophilic pocket.
  • Structural Constraints: Fused cycloalkyl rings (TN6-7) provide moderate potency but excellent safety profiles (High CC50), whereas flexible phenyl groups (TN6-4) can lead to lower selectivity unless optimized.

(Data grounded in comparative studies of chalcogen-based heterocycles, specifically adapted from recent SAR investigations in Eur. J. Med. Chem and related literature).

Experimental Protocols

A. Synthesis: The Gewald Reaction (One-Pot)

This protocol utilizes a self-validating mechanism: the precipitation of the product drives the equilibrium forward.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.0 eq)

  • Elemental Sulfur (

    
    ) (1.0 eq)
    
  • Morpholine or Triethylamine (Catalytic/Stoichiometric, 0.5 - 1.0 eq)

  • Ethanol (Solvent)[3]

Workflow Diagram:

Gewald_Workflow Step1 1. Knoevenagel Condensation Ketone + Nitrile + Base (Forms Alkylidene Intermediate) Step2 2. Sulfur Addition Add S8 + Heat (50-60°C) (Forms Thioketone/Polysulfide) Step1->Step2 Intermediate Validation (TLC) Step3 3. Cyclization (Ring Closure) Intramolecular nucleophilic attack (Irreversible Step) Step2->Step3 Exothermic Step4 4. Isolation Cool to RT -> Precipitate -> Filter Step3->Step4 Solid Product

Figure 2: Step-by-step mechanism of the Gewald synthesis.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of activated nitrile in 20 mL of Ethanol. Add 10 mmol of morpholine dropwise. Stir at RT for 30 mins.

    • Checkpoint: Solution often changes color (yellow/orange) indicating alkylidene formation.

  • Sulfur Activation: Add 10 mmol of elemental sulfur powder.

  • Reflux: Heat the mixture to 60-70°C for 2-4 hours.

    • Validation: The disappearance of solid sulfur and the formation of a new precipitate indicates reaction progress. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice/water. The 2-aminothiophene derivative will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

B. Biological Assay: Kinase Inhibition (Generic Protocol)

To evaluate the activity of the synthesized derivatives against kinase targets (e.g., VEGFR, PI3K).

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute to test concentrations (e.g., 0.1 nM to 10

    
    ).
    
  • Enzyme Mix: Combine Recombinant Kinase, Peptide Substrate, and Reaction Buffer (HEPES pH 7.5,

    
    , DTT).
    
  • Incubation: Add compound solution to Enzyme Mix. Incubate 15 mins at RT (allows for allosteric binding).

  • Initiation: Add ATP to start the reaction.[4] Incubate for 60 mins.

  • Detection: Use a luciferase-based ATP detection system (e.g., ADP-Glo).

    • Calculation:

      
      
      

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. (2024). Link

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI Molecules. (2025). Link

  • 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation. Bioorganic Chemistry. (2026).[5] Link

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. (2020).[6] Link

  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem Technical Guides. (2025). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

Executive Safety Summary Hazard Classification: CORROSIVE (Class 8) / ACUTE TOXICITY (Class 6.1) Critical Warning: This compound combines the corrosivity of an aliphatic diamine with the metabolic toxicity potential of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Classification: CORROSIVE (Class 8) / ACUTE TOXICITY (Class 6.1) Critical Warning: This compound combines the corrosivity of an aliphatic diamine with the metabolic toxicity potential of the thiophene moiety. It is a likely sensitizer.

As research professionals, we do not rely on "standard" safety measures for functionalized heterocycles. We apply Structure-Activity Relationship (SAR) safety protocols. The presence of a primary amine and a dimethylamine group on an ethyl backbone creates a highly basic, lipophilic molecule capable of rapid transdermal permeation. Once absorbed, the thiophene ring presents a risk of metabolic activation (epoxidation) in the liver.[1]

The Directive: Treat this substance as a rapid-acting skin corrosive and a systemic toxin .[1] Zero skin contact is the only acceptable standard.

Technical Justification: The "Why" Behind the Protocol

To build a self-validating safety system, you must understand the chemical behavior driving these requirements:

  • Amine Permeation: Low molecular weight amines (like the dimethylamine moiety here) are lipophilic. They do not just "burn" the skin; they penetrate the stratum corneum in seconds, carrying the toxic thiophene payload into the bloodstream.

  • Thiophene Toxicity: Unlike simple benzenes, thiophenes are bio-activated by Cytochrome P450 enzymes into reactive sulfoxides or epoxides, which can bind to cellular proteins.[1]

  • Sensitization: Diamines are notorious potent sensitizers.[1] Inhalation of dust or vapors can lead to irreversible allergic respiratory responses.

PPE Decision Matrix

Do not use generic "lab gloves." Use this matrix to select equipment based on the specific operational task.

PPE Component Standard Handling (Weighing <1g, Closed Transfer)High Exposure Risk (Synthesis, Spills, Volumes >10mL)Technical Specification
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier Inner: NitrileOuter: Silver Shield® / Norfoil®Why:[1] Nitrile degrades upon prolonged amine contact.[1] Laminates provide >8hr breakthrough time.[2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Goggles + 8-inch Polycarbonate Face ShieldWhy:[1] Amines cause corneal clouding and necrosis. Safety glasses are insufficient for liquids.
Respiratory Fume Hood (Sash at 18")Powered Air Purifying Respirator (PAPR) with OV/P100 CartridgesWhy: If hood use is impossible, N95 is useless against amine vapors. You need Organic Vapor (OV) filtration.[1]
Body Lab Coat (Poly/Cotton) + Chemical ApronTyvek® or ChemTape® sealed cuffsWhy:[1] Cotton absorbs and holds amines against the skin. An apron provides an impervious barrier.

Operational Workflow & Logic

Phase A: Engineering Controls (Pre-Check)

Before opening the vial, verify the Fume Hood Face Velocity is 80–100 fpm .[1]

  • The Logic: Amines have low odor thresholds but high toxicity.[1] If you can smell it ("fishy/rotten" odor), your engineering controls have already failed.[1]

Phase B: Weighing and Transfer[1]
  • Static Control: Use an antistatic gun or ionizer if handling the solid salt form. Thiophene derivatives can be combustible; static discharge in a solvent-rich atmosphere is a critical risk.[1]

  • The "Clean-Dirty" Hand Rule:

    • Non-dominant hand (Dirty): Touches the chemical container.[3]

    • Dominant hand (Clean): Touches the spatula/pipette.

    • Never cross-contaminate.[1]

Phase C: Solubilization & Reaction[1]
  • Exotherm Warning: Dissolving this amine in acid or mixing with oxidizers will generate heat.[1] Add the amine slowly to the solvent, never the reverse.

  • Closed Systems: All reactions must be run in closed vessels equipped with a condenser or scrubber if heated.[1]

Phase D: Decontamination (The "Acid Wash")

Do not use simple water to clean spills. Water spreads lipophilic amines.[1]

  • Prepare Decon Solution: 5% Citric Acid or Dilute Acetic Acid (Vinegar).

  • Mechanism: The acid protonates the amine nitrogens, converting the volatile, lipophilic free base into a non-volatile, water-soluble salt.[1]

  • Protocol: Wipe contaminated surfaces with the acid solution first, then wash with soap and water.

Visual Decision Logic (Graphviz)[1]

The following diagram illustrates the critical decision-making process for PPE selection and spill response.

SafetyProtocol Start Task Assessment: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPPE PPE: Double Nitrile + N95 (if outside hood) + Goggles Solid->SolidPPE LiquidPPE PPE: Laminate Gloves + Face Shield + Fume Hood Liquid->LiquidPPE Handling Execute Handling Protocol (Slow addition, Cold trap) SolidPPE->Handling LiquidPPE->Handling Spill Spill Event? Handling->Spill MinorSpill < 10mL: Neutralize with 5% Citric Acid Absorb -> HazWaste Spill->MinorSpill Yes (Minor) MajorSpill > 10mL: Evacuate Lab Do not attempt cleanup without SCBA Spill->MajorSpill Yes (Major)

Caption: Decision tree for PPE selection and emergency response based on physical state and spill magnitude.

Disposal & Environmental Compliance

Never pour amine wastes down the sink. They are toxic to aquatic life and can damage plumbing (corrosion).

  • Segregation: Collect in a dedicated "Basic/Organic" waste stream.

  • Incompatibility: Do NOT mix with "Acid Waste" streams in the satellite accumulation area. This will cause an immediate exothermic reaction and potential explosion.

  • Labeling: Clearly tag as "Thiophene Derivative - Toxic/Corrosive."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Amines.[1] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • PubChem. (2024).[1] Compound Summary: Thiophene-2-ethylamine (CID 34226).[1] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.